molecular formula C16H15NO B2419677 1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde CAS No. 63263-84-3

1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde

Cat. No. B2419677
CAS RN: 63263-84-3
M. Wt: 237.302
InChI Key: FMKZOIZMBARGMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde and its derivatives can be achieved through multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde is based on the indole nucleus . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives, including 1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde is a powder with a molecular weight of 237.3 . It has a melting point of 89-90°C . The compound is stored at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anticancer Potential

Indole derivatives have been explored for their role in cancer treatment:

Antimicrobial Effects

Indole derivatives have shown antimicrobial activity:

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

1-benzyl-2,3-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKZOIZMBARGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332208
Record name 1-benzyl-2,3-dihydroindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-2,3-dihydroindole-5-carbaldehyde

CAS RN

63263-84-3
Record name 1-benzyl-2,3-dihydroindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1,000 mλ reaction flask equipped with a thermometer, a stirrer, a condenser and a dropping funnel, 209 g (1.0 mol) of 1-benzylindoline and 365.5 g (5.0 mols) of N,N-dimethylformamide (DMF) were charged, and the temperature was raised to a liquid temperature of from 30 to 40° C. Then, while stirring at the same temperature, 161.0 g (1.05 mols) of phosphorus oxychloride was dropwise added thereto over a period of about two hours from the dropping funnel. After completion of the dropwise addition, stirring was continued for three hours at from 80 to 100° C. After completion of the reaction, the reaction solution was cooled to room temperature and put into 1 kg of ice water. At a temperature of from 30 to 40° C., a 24% sodium hydroxide aqueous solution was dropwise added thereto to bring the liquid alkaline, whereby the precipitated solid was collected by filtration, washed with water and dried to obtain 230.2 g (yield: 97%) of 1-benzyl-5-formylindoline as a slightly yellow powder.
Quantity
209 g
Type
reactant
Reaction Step One
Quantity
365.5 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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